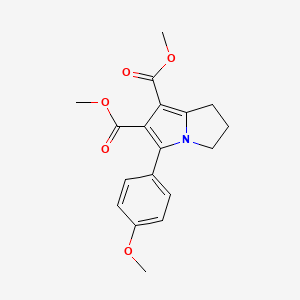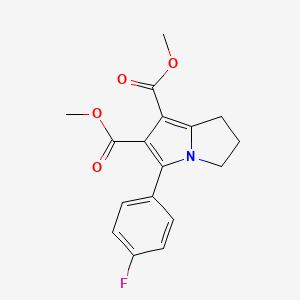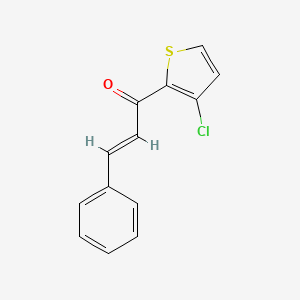
(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
Vue d'ensemble
Description
“(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one” is a complex organic compound. It contains a chlorothiophene group, which is a heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom, one chlorine atom, and a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the thiophene and phenyl groups), a chlorine atom attached to the thiophene ring, and a double bond in the propenone moiety .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic rings, the electron-withdrawing chlorine atom, and the double bond. These features could make it participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could contribute to its stability, while the chlorine atom could influence its polarity .Applications De Recherche Scientifique
Crystal Structures and Conformational Studies
Crystal Structures of Chalcones : Molecules of chalcone derivatives, including variants of (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one, exhibit specific hydrogen-bonded chain formations in their crystal structures, which are significant for understanding their molecular interactions and physical properties (Girisha et al., 2016).
Synthesis and Structural Characterization : Detailed studies on the synthesis of novel compounds structurally related to this compound, as well as their characterization using techniques like FT-IR, Raman, and XRD, provide insights into their conformational isomers and vibrational frequencies (Parlak et al., 2015).
Potential Anticancer Agents
- Apoptosis Inducers : Certain derivatives of this compound have been identified as apoptosis inducers, showing activity against breast and colorectal cancer cell lines. These compounds can cause cell cycle arrest and induce apoptosis, making them potential anticancer agents (Zhang et al., 2005).
Antimicrobial Studies
- Synthesis and Antimicrobial Properties : Research on derivatives of this compound indicates their antimicrobial potential. The synthesis and structural proof of these compounds, supported by X-ray diffraction studies, pave the way for exploring their use as antimicrobial agents (Prabhudeva et al., 2017).
Nonlinear Optical Properties
- Optical Applications : The study of chalcone derivatives, including those similar to this compound, reveals their potential for nonlinear optical applications. These compounds show significant nonlinear refractive indices and susceptibility, making them suitable for optical applications (Ng et al., 2019).
Antioxidant Agents
- Potent Antioxidant Agents : Certain chalcone derivatives related to this compound have been identified as highly potent antioxidant agents. Their synthesis and structural characterization correlate well with their in vitro antioxidant activity, offering potential therapeutic benefits (Prabakaran et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-8-9-16-13(11)12(15)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJXZOSDBPRGDR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


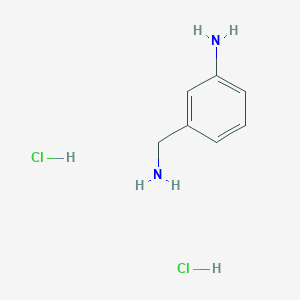
![Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI)](/img/structure/B3037787.png)

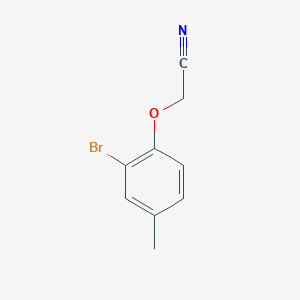
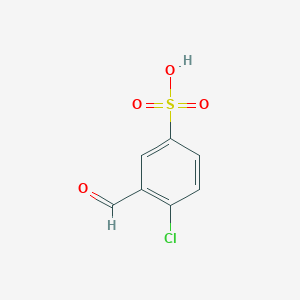
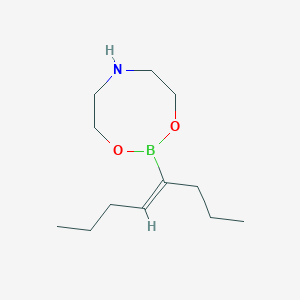

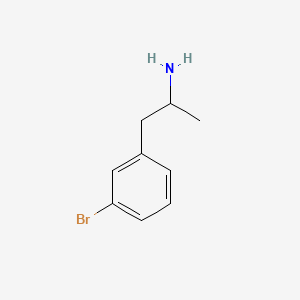
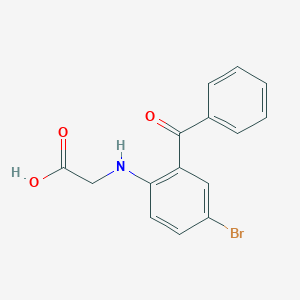

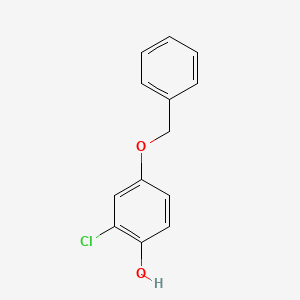
![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)
